5-(3-Aminopropyl)isoxazole can be classified as an organic compound, specifically a substituted isoxazole. Isoxazoles are five-membered aromatic heterocycles containing both nitrogen and oxygen atoms. The compound's synthesis typically involves the modification of existing isoxazole derivatives, often utilizing various chemical reactions to introduce the 3-aminopropyl substituent.
The synthesis of 5-(3-Aminopropyl)isoxazole can be achieved through several methods, primarily focusing on cycloaddition reactions and nucleophilic substitutions.
The molecular structure of 5-(3-Aminopropyl)isoxazole can be described as follows:
5-(3-Aminopropyl)isoxazole participates in various chemical reactions, enhancing its utility in synthetic chemistry:
The mechanism of action for 5-(3-Aminopropyl)isoxazole relates primarily to its interactions with biological targets:
Research indicates that compounds within the isoxazole class exhibit significant biological activity, including analgesic, anti-inflammatory, and antimicrobial properties. These effects are often mediated through their ability to modulate enzyme activity or receptor function.
The physical and chemical properties of 5-(3-Aminopropyl)isoxazole are crucial for understanding its behavior in various environments:
5-(3-Aminopropyl)isoxazole has diverse applications across several scientific fields:
5-(3-Aminopropyl)isoxazole is a bifunctional organic compound featuring an isoxazole heterocycle linked to a terminal aminopropyl chain. This structure confers unique physicochemical properties, including moderate water solubility due to its ionizable primary amine group and the polar isoxazole ring. The compound typically exists as a hydrochloride salt (CAS: 2413900-77-1) to enhance stability and solubility, with the molecular formula C₈H₁₃ClN₂O₃ and a molecular weight of 220.66 g/mol [5]. Its systematic IUPAC name is methyl 5-(3-aminopropyl)isoxazole-3-carboxylate hydrochloride, though naming variations arise from different substituents on the isoxazole core (e.g., 3-amino-5-(3-aminopropyl)isoxazole-4-carbonitrile, CAS: 959253-68-0) [8]. Key structural features include:
Table 1: Nomenclature and Identifiers for 5-(3-Aminopropyl)isoxazole Derivatives
Systematic Name | Molecular Formula | CAS Number | Key Substituents | |
---|---|---|---|---|
Methyl 5-(3-aminopropyl)isoxazole-3-carboxylate hydrochloride | C₈H₁₃ClN₂O₃ | 2413900-77-1 | Ester (C-3), aminopropyl (C-5) | |
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile | C₇H₁₀N₄O | 959253-68-0 | Amino (C-3), nitrile (C-4) | |
5-(Aminomethyl)isoxazol-3-one | C₄H₆N₂O₂ | 2763-96-4 | Ketone (C-3), aminomethyl (C-5) | [10] |
The SMILES notation O=C(C1=NOC(CCCN)=C1)OC.[H]Cl
(hydrochloride salt) and canonical representation Cl.COC(=O)C1C=C(CCCN)ON=1
highlight the connectivity and protonation state [5].
Isoxazole chemistry emerged prominently in the mid-20th century, with early syntheses focusing on cycloadditions and hydroxylamine-based condensations. The 1960s saw methodologies like the reaction of hydroxylamine with ketonitrile derivatives or acetylenic nitriles to form aminomethyl isoxazoles [4]. Regioisomeric 3-, 4-, and 5-aminomethyl isoxazoles were systematically explored in the 1990s for their muscarinic activity, establishing structure-activity relationships critical for rational drug design [1]. Key milestones include:
Isoxazoles are privileged scaffolds in drug discovery due to their:
Table 2: Key Synthetic Routes to 5-(3-Aminopropyl)isoxazole Derivatives
Method | Starting Materials | Conditions | Yield | Key Features | |
---|---|---|---|---|---|
Suzuki Coupling | Bromo-thiophene, isoxazole boronic ester | Pd catalyst, base | Moderate | Enables C-5 alkyl chain elongation | [7] |
Hydroxylamine Cyclization | 2-(2,2-Dicyano-1-ethylthioethenyl)pyrroles | Methanol, 40–45°C | 56–81% | Chemoselective, no byproducts | [4] |
AuCl₃-Catalyzed Cycloisomerization | α,β-Acetylenic oximes | Mild conditions | High | 3-Substituted isoxazole selectivity | [9] |
Anticancer Applications:
Anti-Infective Potential:
Table 3: Biological Activities of 5-(3-Aminopropyl)Isoxazole Analogs
Biological Target | Compound Class | Activity | Mechanism | |
---|---|---|---|---|
HSP90 | 3,4,5-Trisubstituted isoxazole | IC₅₀ = 10–100 nM | Oncoprotein chaperoning inhibition | [2] |
BRD4 Bromodomain | Isoxazole azepine | IC₅₀ = 32 nM (biochemical) | MYC gene suppression | [7] |
Dihydropteroate synthase | Sulfisoxazole analogs | MIC = 2–8 μg/mL | Folate synthesis disruption | [6] |
β-Tubulin | Isoxazole-microtubule inhibitors | IC₅₀ = 0.2–1.0 μM | Mitotic arrest in tumor cells | [2] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2